
1-(Benzylsulfanylmethyl)-2-bromobenzene;gold
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzylsulfanylmethyl)-2-bromobenzene;gold is an organometallic compound that combines the properties of organic and inorganic chemistry. This compound features a benzene ring substituted with a benzylsulfanylmethyl group and a bromine atom, coordinated with a gold atom. The unique combination of these elements imparts distinctive chemical and physical properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1-(Benzylsulfanylmethyl)-2-bromobenzene;gold typically involves several steps:
-
Synthesis of 1-(Benzylsulfanylmethyl)-2-bromobenzene
Electrophilic Aromatic Substitution: The benzene ring undergoes bromination using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to form 2-bromobenzene.
Nucleophilic Substitution: The benzylsulfanylmethyl group is introduced via a nucleophilic substitution reaction, where benzylthiol reacts with a suitable alkylating agent in the presence of a base.
-
Coordination with Gold
- The synthesized 1-(Benzylsulfanylmethyl)-2-bromobenzene is then reacted with a gold precursor, such as gold chloride (AuCl₃), under specific conditions to form the final organometallic compound.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(Benzylsulfanylmethyl)-2-bromobenzene;gold undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanylmethyl group can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.
Reduction: The bromine atom can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of the corresponding benzylsulfanylmethylbenzene.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C).
Scientific Research Applications
1-(Benzylsulfanylmethyl)-2-bromobenzene;gold has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1-(Benzylsulfanylmethyl)-2-bromobenzene;gold involves its interaction with molecular targets through coordination chemistry. The gold atom can form stable complexes with various ligands, influencing the reactivity and stability of the compound. The benzylsulfanylmethyl group can participate in redox reactions, altering the electronic properties of the compound and affecting its interaction with biological molecules.
Comparison with Similar Compounds
1-(Benzylsulfanylmethyl)-2-bromobenzene;gold can be compared with other similar organometallic compounds, such as:
1-(Benzylsulfanylmethyl)-2-chlorobenzene;gold: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and stability.
1-(Benzylsulfanylmethyl)-2-iodobenzene;gold: The presence of iodine instead of bromine imparts different electronic properties and reactivity.
1-(Benzylsulfanylmethyl)-2-bromobenzene;silver:
The uniqueness of this compound lies in its specific combination of substituents and the gold atom, which imparts distinctive chemical and physical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
66197-32-8 |
|---|---|
Molecular Formula |
C14H13AuBrS |
Molecular Weight |
490.19 g/mol |
IUPAC Name |
1-(benzylsulfanylmethyl)-2-bromobenzene;gold |
InChI |
InChI=1S/C14H13BrS.Au/c15-14-9-5-4-8-13(14)11-16-10-12-6-2-1-3-7-12;/h1-9H,10-11H2; |
InChI Key |
NFRJVMOHHCZVAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=CC=CC=C2Br.[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carbonitrile](/img/structure/B14474150.png)
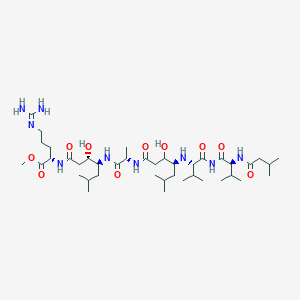
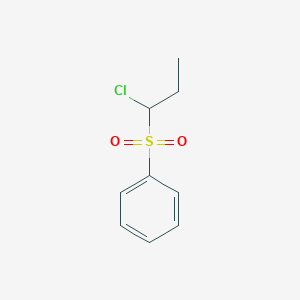
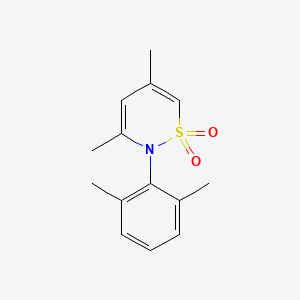
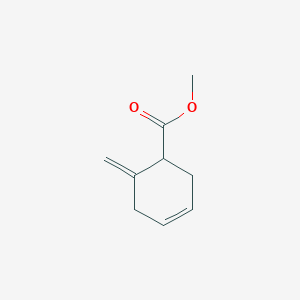

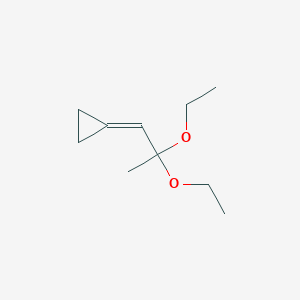
![Glycine, N-[N-(diphenylacetyl)glycyl]-](/img/structure/B14474206.png)
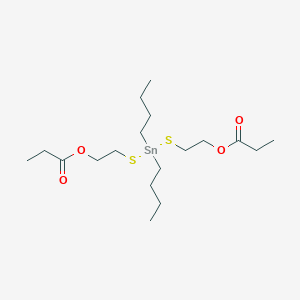
![(2E)-1,2-Diphenyl-2-[(1-phenylethyl)imino]ethan-1-one](/img/structure/B14474211.png)

![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cyclohex-2-en-1-imine](/img/structure/B14474233.png)
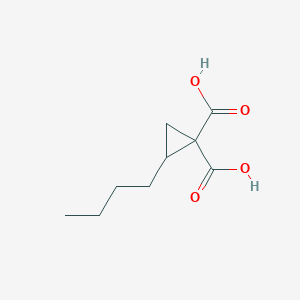
![1-[5-(Acetyloxy)-4-bromo-5-methyl-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate](/img/structure/B14474243.png)
